molecular formula C4H5N5S B14037419 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

Cat. No.: B14037419
M. Wt: 155.18 g/mol
InChI Key: QJQWEQNURIQYNR-UHFFFAOYSA-N
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Description

7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities. This compound is a hybrid structure formed by the fusion of a triazole ring and a thiadiazine ring, which imparts unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine typically involves the cyclocondensation of appropriate triazole and thiadiazine precursors. One common method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with various aldehydes or ketones under reflux conditions in the presence of a catalytic amount of piperidine . This reaction yields the desired triazolothiadiazine derivatives in moderate to good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the triazole or thiadiazine rings .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H5N5S

Molecular Weight

155.18 g/mol

IUPAC Name

7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

InChI

InChI=1S/C4H5N5S/c5-3-1-10-4-7-6-2-9(4)8-3/h2H,1H2,(H2,5,8)

InChI Key

QJQWEQNURIQYNR-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C=NN=C2S1)N

Origin of Product

United States

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